Toddaculine
Overview
Description
Toddaculine is a compound that may be beneficial for the prevention and treatment of osteoporosis . It has been found to not only inhibit the differentiation of osteoclasts via activation of the NF-κB, ERK 1/2, and p38 MAPK signaling pathways, but also induce differentiation and mineralization of osteoblasts by regulating differentiation factors .
Scientific Research Applications
Osteoporosis Treatment
Toddaculin has been found to inhibit osteoclastogenesis (the formation of osteoclasts, which are cells that break down bone) in RAW 264 cells and enhance osteoblastogenesis (the formation of osteoblasts, which are cells that form bone) in MC3T3-E1 cells . This dual action of inhibiting bone resorption and enhancing bone formation makes Toddaculin a potential candidate for the prevention and treatment of osteoporosis .
Rheumatoid Arthritis Treatment
The traditional medicinal use of Toddalia asiatica, from which Toddaculin is derived, includes the treatment of rheumatism . Given its effects on osteoclastogenesis and osteoblastogenesis, Toddaculin could potentially be beneficial in the treatment of rheumatoid arthritis, a condition characterized by inflammation and bone resorption .
Anti-inflammatory Agent
Toddaculin has been evaluated as an anti-inflammatory agent in lipopolysaccharide (LPS)-stimulated RAW264 mouse macrophage cells . It significantly inhibited mRNA expression of inflammatory mediators and nitric oxide production .
Inhibition of MAPK Signaling Pathways
Toddaculin has been found to suppress LPS-induced phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2 . These are key components of the mitogen-activated protein kinase (MAPK) signaling pathways, which play crucial roles in cellular responses to various stimuli, including inflammation and stress .
Inhibition of NF-κB Activation
In addition to its effects on MAPK signaling pathways, Toddaculin also inhibited LPS-induced activation of nuclear factor-kappaB (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
6. Potential Role in Cellular Uptake Mechanisms The cellular uptake of Toddaculin was evaluated in RAW264 cells, and it was detected in the cells after 4 and 24 hours . This suggests that Toddaculin might interact with the phospholipid bilayers of cell membranes and could potentially influence cellular uptake mechanisms .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)5-6-11-13(18-3)9-14-12(16(11)19-4)7-8-15(17)20-14/h5,7-9H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHZFHWEAJPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195829 | |
Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |
CAS RN |
4335-12-0 | |
Record name | Toddaculin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4335-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 5,7-dimethoxy-6-(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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